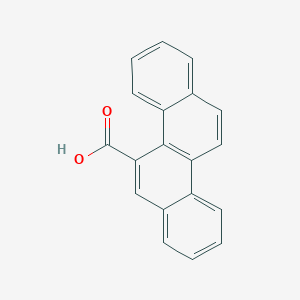

5-Chrysenecarboxylic acid

Description

Significance of Carboxylic Acids in Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

The carboxylic acid moiety imparts a range of valuable characteristics to the otherwise nonpolar PAH framework. In environmental science, PAHCAs are recognized as metabolites of PAHs, formed through oxidative processes in organisms and the environment. researchgate.netacs.orgacs.org This transformation increases their water solubility, influencing their environmental fate and transport. researchgate.net In synthetic chemistry, the carboxylic acid group serves as a versatile precursor for the synthesis of more complex molecules, including esters, amides, and other derivatives. acs.orgresearchgate.net This versatility has been exploited in the development of novel materials and pharmaceuticals. Furthermore, the presence of the carboxyl group can influence the electronic and photophysical properties of the PAH core, making these compounds interesting for materials science applications. researchgate.net

Overview of the Chrysene (B1668918) Skeleton in Chemical Research

Chrysene, a PAH consisting of four fused benzene (B151609) rings, is a natural component of coal tar and is formed during the incomplete combustion of organic materials. studysmarter.co.ukwikipedia.org The chrysene structure itself has been a subject of extensive research due to its presence in environmental samples and its interesting electronic properties. studysmarter.co.ukresearchgate.net The name "chrysene" is derived from the Greek word for gold, chrysos, owing to the golden-yellow color of its crystals, though highly pure chrysene is colorless. wikipedia.org The specific arrangement of its four rings results in a non-linear, angular geometry that influences its chemical reactivity and physical properties. acs.org Research into the chrysene skeleton has explored its protonation behavior, charge distribution, and its role as a building block for more complex molecular architectures. acs.org

Rationale for Focused Investigation on 5-Chrysenecarboxylic Acid

Among the various carboxylated derivatives of chrysene, this compound stands out as a compound of particular interest due to its specific structural features and its potential applications.

Contextualization within Modern Organic Synthesis and Materials Science

In modern organic synthesis, there is a continuous demand for novel building blocks with well-defined structures to construct complex target molecules. This compound and its derivatives serve as valuable intermediates in the synthesis of larger, functionalized PAH systems. acs.org For instance, the carboxylic acid group can be converted to other functional groups, enabling the construction of phenacene-helicene hybrids and other complex aromatic structures. acs.org

In materials science, the unique photophysical and electronic properties of the chrysene core can be modulated by the introduction of a carboxylic acid group. This functionalization can influence the molecule's self-assembly properties, its ability to form liquid crystals, and its performance in organic electronic devices. The rigid, planar structure of the chrysene skeleton combined with the functional handle of the carboxylic acid group makes this compound a promising candidate for the development of new organic materials with tailored properties. researchgate.netafyren.com

Chemical and Physical Properties of this compound

The following table summarizes some of the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C₁₉H₁₂O₂ |

| Molecular Weight | 272.3 g/mol nih.gov |

| IUPAC Name | chrysene-5-carboxylic acid nih.gov |

| CAS Number | 68723-48-8 nih.gov |

| XLogP3-AA | 5.2 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Exact Mass | 272.083729621 Da nih.gov |

| Topological Polar Surface Area | 37.3 Ų nih.gov |

Structure

3D Structure

Properties

CAS No. |

68723-48-8 |

|---|---|

Molecular Formula |

C19H12O2 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

chrysene-5-carboxylic acid |

InChI |

InChI=1S/C19H12O2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H,(H,20,21) |

InChI Key |

IWNPACVXSUBITM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chrysenecarboxylic Acid and Its Precursors

Oxidative Routes to 5-Chrysenecarboxylic Acid

Oxidative methods are a common strategy for the synthesis of carboxylic acids from corresponding alkyl-substituted aromatic compounds. In the case of this compound, the oxidation of a suitable precursor, such as 5-methylchrysene (B135471), is a key synthetic pathway.

Potassium permanganate (B83412) is a powerful oxidizing agent that has been effectively used for the conversion of methylarenes to their corresponding carboxylic acids. The oxidation of 5-methylchrysene with KMnO₄ is a direct method for the synthesis of this compound.

It is important to note that the reaction is heterogeneous, as KMnO₄ has limited solubility in many organic solvents. The use of a phase-transfer catalyst can sometimes facilitate the reaction by bringing the permanganate ion into the organic phase where the methylchrysene is dissolved.

The yield of this compound from the oxidation of 5-methylchrysene is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, reaction time, and the molar ratio of the oxidant to the substrate.

A common solvent system for this oxidation is a mixture of pyridine (B92270) and water. Pyridine serves to solubilize the organic substrate and also acts as a base to neutralize the manganese dioxide byproduct, which can otherwise adsorb the product and complicate purification. The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent mixture, to ensure a reasonable reaction rate.

To improve the yield, a sufficient excess of potassium permanganate is generally used to ensure complete conversion of the starting material. However, an excessive amount of oxidant can lead to over-oxidation and degradation of the aromatic ring system, thereby reducing the yield of the desired product. Careful control of the stoichiometry is therefore crucial. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. After the reaction is complete, the work-up procedure typically involves filtration to remove manganese dioxide, followed by acidification of the filtrate to precipitate the carboxylic acid.

| Parameter | Condition | Effect on Yield |

| Solvent | Pyridine/Water | Enhances solubility of reactants |

| Temperature | Reflux | Increases reaction rate |

| Reactant Ratio | Excess KMnO₄ | Drives reaction to completion |

| Reaction Time | Monitored by TLC | Prevents over-oxidation |

Chromic acid, generated in situ from chromium trioxide (CrO₃) or a dichromate salt in the presence of a strong acid like sulfuric acid, is another potent oxidizing agent for the conversion of methylarenes to carboxylic acids. The oxidation of 5-methylchrysene with chromic acid in a solvent such as acetic acid can also yield this compound.

The mechanism of this oxidation is believed to involve the formation of a chromate (B82759) ester, followed by a series of steps that ultimately lead to the cleavage of the C-H bonds of the methyl group and the formation of the carboxylic acid. The reaction conditions, particularly the temperature, must be carefully controlled to avoid degradation of the chrysene (B1668918) ring system, which is susceptible to oxidation under harsh conditions.

While potassium permanganate and chromic acid are the most commonly employed oxidants for this transformation, other reagents and catalytic systems have been explored for the oxidation of methylarenes. For instance, ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium salt and a co-oxidant like sodium periodate, is a very powerful oxidizing agent that can effect this transformation under milder conditions.

Catalytic systems involving transition metals such as cobalt or manganese in the presence of a source of oxygen or other oxidants have also been investigated for the aerobic oxidation of methylarenes. These methods are often considered more environmentally friendly than stoichiometric oxidations with permanganate or chromate. However, the application of these systems to the synthesis of this compound is not as well-documented as the classical methods.

Oxidation of Methylchrysenes via Potassium Permanganate (KMnO₄)

Functional Group Transformations for Carboxylic Acid Formation

Beyond the direct oxidation of a methyl group, this compound can also be prepared through the transformation of other functional groups on the chrysene nucleus. One such approach involves the carbonation of an organometallic derivative of chrysene. For example, 5-bromochrysene can be converted to the corresponding Grignard reagent by reaction with magnesium metal. This Grignard reagent can then be reacted with carbon dioxide (dry ice) to form a magnesium carboxylate salt, which upon acidic work-up yields this compound.

| Precursor | Reagents | Product |

| 5-Methylchrysene | 1. KMnO₄, Pyridine/H₂O, Reflux; 2. H₃O⁺ | This compound |

| 5-Methylchrysene | 1. CrO₃, Acetic Acid; 2. H₃O⁺ | This compound |

| 5-Bromochrysene | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | This compound |

Hydrolysis of Carboxylic Acid Derivatives

A common and straightforward approach to obtaining this compound is through the hydrolysis of its corresponding carboxylic acid derivatives. youtube.com This method is advantageous when the derivative is more readily accessible than the acid itself.

Acyl halides, anhydrides, and esters of this compound can all serve as effective precursors. Hydrolysis of these derivatives is typically accomplished under either acidic or basic conditions. libretexts.orgnerdfighteria.info

Acyl Halides and Anhydrides: These are the most reactive derivatives and readily hydrolyze, often just with water, to yield the carboxylic acid. youtube.comtransformationtutoring.com The high reactivity is due to the excellent leaving group ability of the halide or carboxylate group.

Esters: Ester hydrolysis is a widely used method. unit.no It can be catalyzed by either acid or base. nerdfighteria.info Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate step to give the carboxylic acid. nerdfighteria.info Acid-catalyzed hydrolysis is a reversible reaction that requires an excess of water to drive the equilibrium towards the carboxylic acid product. nerdfighteria.infomnstate.edu

A general procedure for the hydrolysis of a methyl chrysene carboxylate involves dissolving the ester in a suitable solvent and treating it with a base like sodium hydroxide (B78521). unit.no

Table 1: Hydrolysis of this compound Derivatives

| Precursor Type | Reagents and Conditions | Product | Notes |

| Acyl Halide | Water | This compound | Reaction is typically rapid. |

| Anhydride | Water | This compound | Reaction is generally fast. |

| Ester | Acid (e.g., HCl, H₂SO₄), Water, Heat | This compound | Reversible reaction. nerdfighteria.info |

| Ester | Base (e.g., NaOH, KOH), Water/Alcohol, Heat | Carboxylate salt (then acidify) | Irreversible reaction (saponification). nerdfighteria.info |

The hydrolysis of 5-cyanochrysene (chrysene-5-carbonitrile) presents another viable route to this compound. This method is particularly useful as it allows for the formation of a carbon-carbon bond by introducing the cyano group, which is then converted to the carboxylic acid. The hydrolysis of nitriles can be performed under either acidic or basic conditions, typically requiring heating. commonorganicchemistry.comlibretexts.orglibretexts.org

Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric acid, which directly produces the carboxylic acid and the ammonium (B1175870) salt of the acid used. commonorganicchemistry.comlibretexts.org In basic hydrolysis, the nitrile is heated with a base such as sodium hydroxide, initially forming the carboxylate salt and ammonia (B1221849) gas. commonorganicchemistry.comlibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Table 2: Nitrile Hydrolysis for this compound Synthesis

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

| 5-Cyanochrysene | Dilute HCl, Reflux | — | This compound |

| 5-Cyanochrysene | NaOH solution, Reflux | Sodium 5-chrysenecarboxylate | This compound (after acidification) |

Carbonylation Reactions and Related C-C Coupling Strategies

Carbonylation reactions, which involve the introduction of a carbonyl group, and other carbon-carbon coupling strategies are powerful tools for the synthesis of carboxylic acids, including this compound. These methods often utilize transition metal catalysts. wikipedia.org

One of the most significant C-C coupling methods is the Suzuki-Miyaura cross-coupling reaction. mdpi.com While not a direct carbonylation, it can be used to introduce a functional group that can later be converted to a carboxylic acid. For instance, a borylated chrysene derivative could be coupled with a partner containing a masked carboxylic acid group.

More direct carbonylation approaches can also be envisioned, such as the palladium-catalyzed carbonylation of a halo-chrysene. These reactions typically involve the use of carbon monoxide gas and a suitable palladium catalyst.

Advanced Synthetic Strategies for Chrysenecarboxylic Acid Derivatives

Beyond the classical methods, several advanced synthetic strategies have been developed for the synthesis of complex aromatic systems like chrysenecarboxylic acid derivatives.

Photochemical Cyclization Approaches (e.g., Mallory Reaction for Esters)

The Mallory reaction is a photochemical cyclization of stilbene-like molecules to form phenanthrenes and other polycyclic aromatic hydrocarbons. wikipedia.org This reaction can be adapted to synthesize chrysene derivatives. mdpi.com The process involves the UV irradiation of a diaryl ethylene (B1197577) precursor, leading to an intramolecular cyclization. wikipedia.org In the presence of an oxidizing agent, the resulting dihydrophenanthrene intermediate aromatizes to the final product. wikipedia.org

For the synthesis of chrysenecarboxylic acid derivatives, a stilbene (B7821643) precursor bearing an ester group can be employed. The photochemical cyclization would then yield a chrysenecarboxylic acid ester, which can subsequently be hydrolyzed to the desired acid. rsc.org Research has shown that methylchrysenes can be oxidized to the corresponding chrysenecarboxylic acids, suggesting a potential pathway from a methyl-substituted stilbene precursor. mdpi.comresearchgate.netresearchgate.net

The reaction conditions for the Mallory reaction, such as the choice of solvent and oxidizing agent (often iodine), are crucial for achieving good yields. mdpi.comresearchgate.net

Directed Metalation (DoM) and Directed Remote Metalation (DreM) Protocols

Directed ortho Metalation (DoM) and Directed remote Metalation (DreM) are powerful regioselective synthetic strategies that utilize a directing metalation group (DMG) to guide the deprotonation of an aromatic ring by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

In the context of chrysene chemistry, a directing group, such as an amide or carbamate, can be installed on the chrysene skeleton. researchgate.netacs.org For instance, N,N-diethylchrysene-1-carboxamide can be subjected to a DoM protocol using s-BuLi/TMEDA, followed by quenching with an appropriate electrophile. acs.org This strategy allows for the precise functionalization of the chrysene core. researchgate.netresearchgate.net

Directed remote Metalation (DreM) extends this concept, allowing for functionalization at a position remote from the directing group. nih.govnih.gov These advanced metalation techniques provide access to a wide range of substituted chrysenecarboxylic acid derivatives that would be difficult to obtain through other methods. researchgate.net

Regioselectivity in Functionalization of Chrysenyl Carboxamides

The functionalization of the chrysene core at specific positions is a significant challenge due to the multiple reactive sites. The Directed ortho-Metalation (DoM) strategy has emerged as a powerful tool for achieving regioselectivity. unit.no This method utilizes a directing metalation group (DMG), such as an N,N-diethyl carboxamide or an O-carbamate, to guide a strong lithium base to deprotonate the aromatic ring at the position ortho to the DMG. unit.nonih.gov

Research has demonstrated that the DoM of N,N-diethylchrysene-1-carboxamide, when treated with sec-butyllithium (B1581126) (s-BuLi) and tetramethylethylenediamine (TMEDA) followed by quenching with iodine, yields N,N-diethyl-2-iodochrysene-1-carboxamide in excellent yield. nih.gov The choice of the lithium base can influence the site-selectivity in cases where multiple ortho positions are available. nih.govresearchgate.net

Interestingly, the behavior of the directing group can vary by position. For example, 5-Chrysenyl N,N-diethyl-O-carbamate was found to undergo an instantaneous Anionic ortho-Fries (AoF) rearrangement, even at temperatures as low as -100 °C, to produce the corresponding chrysenyl ortho-hydroxycarboxamide. nih.govresearchgate.net This highlights the delicate interplay of electronic and steric factors in governing the reaction pathway between DoM and AoF rearrangement.

Table 1: Regioselectivity in Directed ortho-Metalation (DoM) of Chrysenyl Derivatives

| Starting Material | Directing Group | Base/Solvent | Electrophile | Product | Yield | Reference |

| N,N-diethylchrysene-1-carboxamide | -CONEt₂ | s-BuLi/TMEDA | I₂ | N,N-diethyl-2-iodochrysene-1-carboxamide | Excellent | nih.gov |

| Chrysene-3-yl N,N-diethyl-O-carbamate | -OC(O)NEt₂ | s-BuLi/TMEDA | I₂ | 2-Iodo-3-(diethylcarbamoyloxy)chrysene | Excellent | nih.gov |

| N,N-diethylchrysene-1-carboxamide | -CONEt₂ | s-BuLi/TMEDA | TMSCl | N,N-diethyl-2-(trimethylsilyl)chrysene-1-carboxamide | 55% | nih.gov |

| 5-Chrysenyl N,N-diethyl-O-carbamate | -OC(O)NEt₂ | s-BuLi/TMEDA | - | 6-Hydroxychrysene-5-carboxamide (via AoF) | - | nih.govresearchgate.net |

Coupling Reactions (e.g., Suzuki-Miyaura) for Chrysenyl Systems

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. researchgate.net In the context of chrysene chemistry, it is instrumental for elaborating the polycyclic aromatic framework. This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org

The synthesis of larger polycyclic aromatic hydrocarbons often involves the Suzuki-Miyaura coupling of pre-functionalized chrysenyl derivatives. unit.no For example, iodo-chrysenyl carboxamides, prepared via DoM, are excellent substrates for coupling with various aryl- or methylnaphthalenyl-boronic esters. unit.nonih.gov These reactions enable the construction of complex, sterically hindered biaryl systems which can serve as precursors to even larger fused aromatic structures. unit.no The choice of catalyst, ligand, and base is crucial for achieving good yields, especially with bulky substrates where steric hindrance can be a significant challenge. unit.noorganic-chemistry.org

A general procedure involves reacting the iodo-chrysenyl carboxamide with a boronic ester in the presence of a palladium catalyst, such as PdCl₂(dppe), and a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) at elevated temperatures. acs.org

Table 2: Example of Suzuki-Miyaura Coupling with a Chrysenyl Derivative

| Chrysenyl Substrate | Coupling Partner | Catalyst System | Base | Product Type | Reference |

| N,N-diethyl-2-iodochrysene carboxamide | Methylnaphthalenyl boronic pinacol (B44631) ester | PdCl₂(dppe) | Cs₂CO₃ | (Methylnaphthalenyl)chrysenyl carboxamide | acs.org |

Arndt-Eistert Synthesis for Homologation and Analog Production

The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org This three-step procedure converts a carboxylic acid into its higher homolog, effectively inserting a methylene (B1212753) (-CH₂-) group. slideshare.net

The reaction sequence begins with the conversion of the starting carboxylic acid, such as this compound, into its more reactive acid chloride. lscollege.ac.in This is typically achieved using thionyl chloride (SOCl₂). lscollege.ac.in In the second step, the acid chloride reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.orgwikipedia.org The final and key step is the Wolff rearrangement of the α-diazoketone. lscollege.ac.in This rearrangement is typically catalyzed by a metal catalyst (like silver(I) oxide, Ag₂O) or induced by heat or light, and it generates a highly reactive ketene (B1206846) intermediate. organic-chemistry.org This ketene is then trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, the product is the homologated carboxylic acid (e.g., 5-chrysenylacetic acid). organic-chemistry.orglscollege.ac.in Alternatively, using an alcohol or an amine as the nucleophile yields the corresponding ester or amide, respectively. organic-chemistry.org

While direct literature examples for the Arndt-Eistert reaction on this compound are not prominent, the methodology is broadly applicable to aromatic carboxylic acids and represents a standard synthetic route to produce valuable analogs for further research. researchgate.net

Multi-Component Reactions Incorporating the Chrysene Moiety

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates structural features from each starting material. wiley.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. tandfonline.com

The incorporation of the chrysene scaffold into products via MCRs is an emerging area with significant potential. A chrysene derivative bearing a suitable functional group, such as an aldehyde (e.g., 5-chrysenecarboxaldehyde), could serve as a key building block in well-known MCRs. For instance, aromatic aldehydes are common components in many MCRs, including:

The Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

The Hantzsch Dihydropyridine Synthesis: A four-component reaction (or three-component using ammonia) of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.

The Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Applying these strategies, a chrysene-based aldehyde could be used to synthesize complex heterocyclic structures appended to the polycyclic aromatic core. Such reactions could provide rapid access to novel chrysene derivatives with potential applications in medicinal chemistry or materials science. beilstein-journals.orgmdpi.com While specific examples of MCRs starting with chrysene-based components are not extensively documented, the versatility of both MCRs and the functionalization of PAHs suggests a promising area for future synthetic exploration. rsc.org

Chemical Reactivity and Derivatization of 5 Chrysenecarboxylic Acid

The carboxylic acid functional group of 5-chrysenecarboxylic acid is a versatile handle for chemical modification. The reactivity of the carbonyl carbon, influenced by the large, electron-rich chrysene (B1668918) backbone, allows for a series of nucleophilic acyl substitution reactions. These transformations replace the hydroxyl (-OH) group of the carboxylic acid with other nucleophiles, leading to the formation of various important derivatives.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the cornerstone of carboxylic acid derivatization. acs.org This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. acs.org For a carboxylic acid like this compound, the hydroxyl group is the initial leaving group. However, since the hydroxide (B78521) ion (HO⁻) is a poor leaving group, the reaction often requires activation of the carbonyl group, typically through protonation under acidic conditions or conversion to a more reactive intermediate. masterorganicchemistry.commasterorganicchemistry.com

The conversion of this compound to its corresponding esters can be achieved through Fischer-Speier esterification. wikipedia.org This classic method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comwikipedia.org The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the ester product, the alcohol is often used in large excess, or the water formed as a byproduct is removed, for instance, by Dean-Stark distillation. wikipedia.orgscienceready.com.au The acid catalyst serves to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. masterorganicchemistry.commasterorganicchemistry.com

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | 5-Chrysenecarboxylate ester (e.g., Methyl 5-chrysenecarboxylate) | Fischer Esterification |

Amides of this compound are synthesized by reacting the carboxylic acid, or a more reactive derivative, with ammonia (B1221849) or a primary or secondary amine.

Directly reacting a carboxylic acid with an amine is generally inefficient because the amine, being basic, will readily deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com While heating this salt to high temperatures (>100°C) can drive off water and form the amide bond, this method is often not practical. chemistrysteps.com A more common approach is to activate the carboxylic acid first.

To facilitate amide bond formation under milder conditions, coupling reagents are employed. Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used activating agent for this purpose. nih.govcreative-peptides.com DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.govcreative-peptides.com This intermediate is a potent acylating agent and is readily attacked by the nucleophilic amine to form the amide. creative-peptides.com The byproduct of this reaction is dicyclohexylurea (DCU), a solid that can often be removed by filtration. creative-peptides.com This method is a cornerstone of peptide synthesis and is broadly applicable to the formation of amides from various carboxylic acids. nih.gov

| Reactant | Reagent(s) | Intermediate | Product |

| This compound | Dicyclohexylcarbodiimide (DCC), Amine (R-NH₂) | O-acylisourea | 5-Chrysenecarboxamide |

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for synthesizing other derivatives like esters and amides. chemguide.co.uklibretexts.org They are prepared by replacing the -OH group of the carboxylic acid with a chlorine atom. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.ukcommonorganicchemistry.comchemguide.co.uk

A documented procedure for a closely related compound, chrysene-1-carboxylic acid, demonstrates this conversion. The acid is heated to reflux with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) in a solvent like toluene. acs.orgnih.gov After the reaction, the solvent and excess SOCl₂ are evaporated to yield the crude chrysene-1-carbonyl chloride. acs.orgnih.gov This method is effective because the byproducts of the reaction with SOCl₂, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukyoutube.com This same procedure is applicable to this compound to produce 5-chrysenecarbonyl chloride.

| Starting Material | Reagent(s) | Conditions | Product |

| Chrysene-1-carboxylic acid | Thionyl chloride (SOCl₂), cat. DMF | Toluene, Reflux, 16h | Chrysene-1-carbonyl chloride |

Data sourced from a study on chrysene-1-carboxylic acid, demonstrating a directly analogous reaction. acs.orgnih.gov

Following its synthesis, the chrysene-1-carbonyl chloride can be directly used to form amides. In the same study, the crude acyl chloride was dissolved in tetrahydrofuran (B95107) (THF) and reacted with diethylamine (B46881) at reflux to produce N,N-diethylchrysene-1-carboxamide. acs.orgnih.gov

Acid anhydrides are another reactive derivative of carboxylic acids. chemistrysteps.com While they can be formed by the dehydration of two carboxylic acid molecules at very high temperatures, a more common and controlled laboratory synthesis involves the reaction of an acyl chloride with a carboxylate salt. vedantu.comtestbook.com

To synthesize 5-chrysenecarboxylic anhydride, one could first prepare 5-chrysenecarbonyl chloride as described above. This acyl chloride would then be reacted with the sodium salt of this compound (sodium 5-chrysenecarboxylate). This nucleophilic acyl substitution reaction, where the carboxylate displaces the chloride ion, yields the symmetrical anhydride. vedantu.commasterorganicchemistry.com This method can also be used to prepare unsymmetrical (or mixed) anhydrides by reacting the acyl chloride with a salt of a different carboxylic acid. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5-Chrysenecarbonyl chloride | Sodium 5-chrysenecarboxylate | 5-Chrysenecarboxylic anhydride | Nucleophilic Acyl Substitution |

Synthesis of Amides

Reduction Reactions of the Carboxyl Group

The carboxyl group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reagents and conditions employed.

Conversion to Aldehydes (e.g., via specialized reagents or biocatalysis)

The reduction of carboxylic acids to aldehydes is a valuable transformation in organic synthesis. sci-hub.se While direct chemical reduction can be challenging as the reaction often proceeds to the primary alcohol, specialized reagents and biocatalytic methods offer effective alternatives.

Carboxylic acid reductases (CARs) are enzymes that catalyze the reduction of a wide range of carboxylic acids, including aromatic and polycyclic aromatic acids, to their corresponding aldehydes. nih.govgoogle.com These enzymes operate under mild, aqueous conditions and utilize ATP and NADPH as cofactors. sci-hub.seresearchhub.com The reaction proceeds through the formation of an acyl-AMP intermediate, which is then reduced to the aldehyde. researchhub.com CARs have been successfully used for the production of various aldehydes, demonstrating their potential for the selective conversion of this compound to 5-chrysenecarboxaldehyde. nih.govbeilstein-journals.org The substrate specificity of CARs varies, but they are known to act on a broad range of aromatic acids. nih.govbeilstein-journals.org

Chemically, the reduction of an acid chloride derivative using a mild reducing agent like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)3H) can yield the aldehyde. chemistrysteps.com This method involves first converting the carboxylic acid to the more reactive acid chloride.

Transformation to Alcohols

The complete reduction of this compound to the corresponding primary alcohol, (chrysen-5-yl)methanol, can be readily achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comwikipedia.orgchemca.in The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous or acidic workup to neutralize the reaction mixture and isolate the alcohol product. wikipedia.orgnumberanalytics.com Unlike sodium borohydride (B1222165) (NaBH₄), which is generally not reactive enough to reduce carboxylic acids, LiAlH₄ is a potent hydride source capable of this transformation. chemistrysteps.commasterorganicchemistry.com

| Starting Material | Product | Reagent | Reaction Type |

| This compound | 5-Chrysenecarboxaldehyde | Carboxylic Acid Reductase (CAR) | Biocatalytic Reduction |

| This compound | (Chrysen-5-yl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Reduction |

Electrophilic Aromatic Substitution on the Chrysene Core (Influence of Carboxyl Group)

The carboxyl group (-COOH) is an electron-withdrawing group and therefore deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). numberanalytics.commasterorganicchemistry.com This deactivation occurs because the carboxyl group reduces the electron density of the chrysene ring system through both inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. numberanalytics.com

Furthermore, the carboxyl group is a meta-directing group. numberanalytics.com This means that incoming electrophiles will preferentially add to the positions meta to the carboxyl group. This directive effect is due to the destabilization of the arenium ion intermediates that would be formed by ortho or para attack. numberanalytics.com In the context of the chrysene ring system, which has multiple non-equivalent positions, the deactivating and directing influence of the carboxyl group at the 5-position will significantly impact the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The inherent reactivity of the different positions on the chrysene nucleus itself also plays a role. For unsubstituted chrysene, the order of reactivity in electrophilic substitution (protiodetritiation) is 6 > 5 > 1 > 4 > 3 > 2. rsc.org The presence of the deactivating carboxyl group at position 5 would be expected to direct incoming electrophiles away from the peri-position (position 6) and towards other available positions, with the precise outcome depending on the specific reaction conditions.

Decarboxylative Functionalization Reactions

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide, and can be a powerful method for the formation of new carbon-carbon or carbon-heteroatom bonds. orgoreview.comlibretexts.org

Radical Decarboxylation Pathways

Radical decarboxylation offers a route to replace the carboxylic acid functionality with other groups. The Hunsdiecker reaction is a classic example where the silver salt of a carboxylic acid reacts with a halogen (typically bromine) to produce an organic halide with one less carbon atom. orgoreview.comalfa-chemistry.comwikipedia.org The reaction proceeds through a radical mechanism involving an acyl hypobromite (B1234621) intermediate. wikipedia.orgadichemistry.com For aromatic carboxylic acids, the reaction is favored when the aromatic ring contains electron-withdrawing groups. adichemistry.com A modification of this reaction, known as the Barton decarboxylation, involves the conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester), followed by radical-initiated decomposition. orgoreview.comalfa-chemistry.com

Another pathway is nitrodecarboxylation, where aromatic carboxylic acids can be converted to nitroarenes. This can be achieved using nitric acid and a radical initiator like AIBN. acs.org These radical pathways provide methods to convert this compound into derivatives such as 5-halochrysenes or 5-nitrochrysene.

Electrooxidative Activation and Catalytic Control in Decarboxylation

Decarboxylation can also be initiated through electrooxidative methods. researchgate.net In these processes, the carboxylate is oxidized at an anode to generate a carboxylate radical, which then loses carbon dioxide to form an aryl radical. researchgate.netnih.gov This aryl radical can then be trapped by a solvent or undergo coupling reactions. While traditional Kolbe electrolysis often leads to homocoupling products, modern electrochemistry allows for more controlled and selective transformations. libretexts.orgresearchgate.net

Transition metal catalysis has emerged as a versatile tool for decarboxylative functionalization. mdpi.comrsc.org Metals like palladium, copper, and iron can catalyze the coupling of carboxylic acids with a variety of partners. princeton.edunih.gov These reactions often proceed under milder conditions than traditional methods and exhibit high functional group tolerance. princeton.educhemrxiv.org For instance, palladium-catalyzed decarboxylative cross-coupling reactions have been developed to form new C-C bonds. rsc.org Similarly, photoredox catalysis, sometimes in conjunction with transition metal catalysis (metallaphotoredox), enables the decarboxylative functionalization of a wide range of carboxylic acids, including aromatic ones, under mild, visible-light-induced conditions. princeton.eduresearchgate.net These advanced catalytic methods hold significant potential for the selective functionalization of this compound.

| Reaction Name | Description | Key Reagents/Conditions | Product Type |

| Hunsdiecker Reaction | Decarboxylative halogenation of a silver carboxylate. alfa-chemistry.comwikipedia.org | Silver carboxylate, Bromine | Aryl halide |

| Barton Decarboxylation | Radical decarboxylation via a thiohydroxamate ester. orgoreview.com | N-hydroxy-2-thiopyridone, radical initiator | Alkane/Arene |

| Electrooxidative Decarboxylation | Anodic oxidation of a carboxylate to generate a radical. researchgate.net | Electrolysis | Varies (coupling products, etc.) |

| Catalytic Decarboxylative Coupling | Transition metal-catalyzed reaction to form new bonds. mdpi.comrsc.org | Pd, Cu, or Fe catalyst, coupling partner | Functionalized arene |

Exploitation of the Carboxyl Group for Further Functionalization and Polymerization

The carboxylic acid functional group (-COOH) is a cornerstone of organic synthesis, providing a gateway to numerous other functional groups and forming the basis for the synthesis of esters and amides, key linkages in many polymers. wikipedia.orgkhanacademy.org The reactivity of the carboxyl group in this compound allows for its use as a building block in more complex molecular architectures and macromolecular structures. The general reactions of carboxylic acids, such as conversion to esters, amides, and acid chlorides, are all applicable to this compound and pave the way for its derivatization and polymerization. wikipedia.org

The conversion of this compound into various derivatives is a primary strategy for modifying its physical and chemical properties. These derivatization reactions typically target the hydroxyl (-OH) component of the carboxyl group or the entire -COOH moiety.

One of the most common derivatization reactions is esterification . In a process such as the Fischer esterification, this compound can react with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org For instance, the reaction with ethanol (B145695) would yield ethyl 5-chrysenecarboxylate. Such esters are often more volatile and soluble in organic solvents than the parent acid. The formation of this compound Ethyl Ester has been noted in the context of polymer chemical materials. bio-fount.com

Another key derivatization is the formation of amides . Carboxylic acids react with amines to form amides, though this often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction by forming a better leaving group. khanacademy.org This reaction is fundamental to the synthesis of polyamides.

Furthermore, this compound can be converted to a more reactive derivative, 5-chrysenoyl chloride , by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orglibretexts.org This acid chloride is a highly valuable intermediate, as the chloride is an excellent leaving group, allowing for facile reaction with a wide range of nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. khanacademy.org

The following interactive table summarizes key derivatization reactions of the carboxyl group, which are applicable to this compound.

Table 1: Key Derivatization Reactions of the Carboxyl Group

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ester | Increased volatility and solubility in organic solvents. bio-fount.com |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | Creation of peptide-like bonds, precursor to polyamides. khanacademy.org |

The bifunctional nature of certain derivatives of this compound, or the di- or poly-carboxylic acids of chrysene, would allow them to act as monomers in polymerization reactions. The development of polymers from renewable resources, such as those derived from 2,5-furandicarboxylic acid, highlights the potential for creating novel polyesters and polyamides from unique aromatic carboxylic acids. rsc.orgmdpi.com

Polyesters: If a diol is reacted with a dicarboxylic acid derivative of chrysene, or if this compound is first functionalized to contain a hydroxyl group, it could undergo polycondensation to form a polyester. These materials could possess interesting thermal and optical properties due to the rigid and planar chrysene backbone.

Polyamides: Similarly, reaction of a diamine with a chrysene-based dicarboxylic acid would lead to the formation of a polyamide. These polymers would be expected to have high thermal stability and mechanical strength, analogous to other aromatic polyamides.

While specific examples of polymers derived exclusively from this compound are not extensively documented in the reviewed literature, the principles of polymer chemistry suggest its viability as a monomer. The synthesis of multiblock copolymers using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which can be enhanced by the presence of an acid, demonstrates advanced methods that could potentially be applied to monomers derived from this compound. rsc.org

The research on the oxidation of methylchrysenes to the corresponding chrysenecarboxylic acids using oxidizing agents like KMnO₄ suggests a pathway to potentially synthesize di- or poly-carboxylic acid monomers from more complex substituted chrysenes. researchgate.netmdpi.com These monomers could then be used in polymerization reactions to create novel high-performance polymers.

Spectroscopic and Analytical Characterization Methodologies for 5 Chrysenecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 5-chrysenecarboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the complete carbon-hydrogen framework.

In ¹H NMR spectroscopy of this compound, the protons on the aromatic chrysene (B1668918) core experience significant deshielding due to the ring current effect of the polycyclic aromatic system. oregonstate.edu This results in their signals appearing in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm. The exact chemical shift of each proton is influenced by its position relative to the other rings and the electron-withdrawing carboxylic acid group. Protons in the "bay region" or those sterically hindered often show distinct downfield shifts. mdpi.com

The carboxylic acid proton itself is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, often in the range of 10–12 ppm, which is a distinctive feature of carboxylic acids. libretexts.org The specific chemical shifts and coupling constants between adjacent protons allow for the assignment of each signal to a specific proton in the molecule.

For substituted chrysene derivatives, the chemical shifts of the aromatic protons can be further altered. semanticscholar.org For instance, the introduction of an electron-donating group might shift nearby proton signals upfield, while additional electron-withdrawing groups would cause further downfield shifts.

Table 1: Representative ¹H NMR Chemical Shifts for Aromatic Protons in Chrysene Derivatives Note: This table is illustrative, based on data for related chrysene structures. Specific values for this compound may vary.

| Proton Position | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 9.2 | Doublet, Triplet, Multiplet |

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

The aromatic carbons of the chrysene skeleton resonate in the typical range for sp²-hybridized carbons, approximately 120–150 ppm. libretexts.org The carbon of the carboxyl group (C=O) is significantly deshielded and appears much further downfield, generally in the 160–180 ppm region. libretexts.orgorganicchemistrydata.org The quaternary carbons (those not bonded to any hydrogens) within the aromatic rings usually show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is based on general values for polycyclic aromatic carboxylic acids.

| Carbon Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Aromatic CH | 120 - 135 |

| Aromatic Quaternary C | 125 - 150 |

While ¹D NMR provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of neighboring protons, allowing for the tracing of proton networks throughout the chrysene backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying the positions of quaternary carbons and substituents like the carboxylic acid group. For example, a correlation between the protons on the ring adjacent to the carboxylic acid and the carbonyl carbon would definitively place the substituent at the C-5 position.

These 2D methods, when used in combination, allow for a complete and unambiguous assignment of nearly all ¹H and ¹³C signals, even in complex derivatives. nih.govnih.gov

The bond between the C-5 carbon of the chrysene ring and the carbon of the carboxylic acid group is a single bond, and rotation around it can be sterically hindered by the adjacent aromatic protons. This restricted rotation can lead to the existence of different stable conformations (atropisomers) at low temperatures.

Variable-temperature (VT) NMR is the primary technique used to study such dynamic processes. acs.org By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. acs.org If the rotation around the C-COOH bond is fast on the NMR timescale (at higher temperatures), the signals for protons on either side of the carboxylic acid will appear as sharp, averaged signals. As the temperature is lowered, the rotation slows down. If the barrier to rotation is high enough, the exchange rate may become slow enough on the NMR timescale to allow for the observation of separate signals for each distinct conformer. researchgate.net The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. Such studies provide critical insight into the molecule's conformational flexibility and steric properties. unit.no

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of this compound as it measures the mass of the molecular ion with very high accuracy (typically to within a few parts per million). nih.gov This precision allows for the unambiguous determination of the compound's molecular formula.

For this compound, the molecular formula is C₁₉H₁₂O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. For example, the exact mass of C₁₉H₁₂O₂ can be calculated and compared to the experimentally measured mass of the molecular ion peak. A close match between the theoretical and experimental mass confirms the elemental composition and, in conjunction with NMR data, validates the identity of the compound. mdpi.com

Fragmentation Pattern Analysis for Structural Information

When subjected to ionization in a mass spectrometer, particularly through electron impact (EI) ionization, the this compound molecular ion can undergo fragmentation, breaking into smaller, charged pieces. tutorchase.comlibretexts.org The resulting pattern of fragments is a unique fingerprint that aids in structural elucidation.

For aromatic carboxylic acids, fragmentation is often predictable. libretexts.orguou.ac.in Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (-OH): A prominent peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular ion minus 17 atomic mass units (amu). libretexts.org

Loss of the carboxyl group (-COOH): Cleavage of the bond between the chrysene ring and the carboxylic acid group would result in a significant peak corresponding to the molecular ion minus 45 amu. libretexts.org This would leave a stable chrysene cation.

Decarboxylation followed by loss of CO: The loss of a carbon dioxide molecule (CO2) is a common fragmentation pathway for carboxylic acids.

Fragmentation of the Chrysene Core: The stable polycyclic aromatic hydrocarbon (PAH) ring system itself can fragment, typically through the sequential loss of C2H2 units, although this requires higher energy. researchgate.net

Under softer ionization conditions, such as those used in laser desorption ionization, the mass spectrum is often dominated by the parent molecular ion peak with minimal fragmentation, which is useful for confirming the molecular weight. acs.org In studies of complex mixtures like crude oil, gas chromatography-mass spectrometry (GC-MS) is used to separate isomers and identify chrysene and its methylated derivatives based on their characteristic mass-to-charge ratios (e.g., m/z 228 for chrysene and m/z 242 for methylchrysenes). put.ac.irresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an essential technique for identifying the functional groups present in a molecule. researchgate.net

Identification of Characteristic Functional Group Vibrations (C=O, O-H)

For this compound, the IR spectrum would be dominated by vibrations characteristic of its carboxylic acid group and its aromatic chrysene core.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Sharp, Medium |

| C=O (Carbonyl) | Stretching | 1680-1720 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Medium |

| O-H (Carboxylic Acid) | Bending | 920-950 | Broad, Medium |

| This table presents typical IR absorption ranges for the functional groups in this compound. |

The spectrum of the parent chrysene molecule shows strong features primarily due to aromatic C-H stretching vibrations in the 3030-3105 cm⁻¹ range. nasa.gov For this compound, the most telling peaks would be the very broad O-H stretch of the carboxylic acid dimer and the strong, sharp C=O stretching absorption. sci-hub.se The presence of the nitrogen atom in azachrysene derivatives has been shown to significantly increase the total integrated infrared intensity in the 1600–1100 cm⁻¹ region. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between different energy levels within a molecule. It is particularly useful for studying conjugated systems.

Analysis of Electronic Transitions and Conjugation

The extensive π-conjugated system of the chrysene core in this compound gives rise to characteristic and intense absorptions in the UV-Vis spectrum. The spectra of chrysene and its derivatives are typically characterized by high-intensity absorption bands between 260 and 300 nm, with a series of lower-intensity, vibronically structured bands appearing between 300 and 390 nm. nih.govrsc.org

Table of UV-Vis Absorption Maxima for Selected Chrysene Derivatives

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Chrysene | 361 | Cyclohexane |

| Chrysene Diol Derivative | 367 | THF |

| Dibenzo[c,l] Chrysene Derivative 4a | 310 | - |

| Dibenzo[c,l] Chrysene Derivative 4b | 324 | - |

| TPA-C-TP (Chrysene Derivative) | 352 | Toluene |

Data sourced from multiple studies illustrates the typical absorption ranges for the chrysene chromophore and the effect of derivatization. rsc.orgmdpi.commdpi.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov To perform this analysis, a single, high-quality crystal of this compound would be required.

The process involves irradiating the crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.govriken.jp The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which may be found in complex environmental or biological samples, chromatography is essential for its isolation and quantification.

Gas Chromatography (GC): This technique is widely used for the analysis of volatile and thermally stable compounds like PAHs and their derivatives. mdpi.com Samples are vaporized and passed through a column with a carrier gas. Separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which allows for both the separation and confident identification of compounds like chrysene and its isomers in samples from crude oil to fish bile. put.ac.irresearcher.liferesearchgate.net The choice of stationary phase is critical; a 50% phenyl-polysiloxane column, for instance, has shown excellent separation of methylated chrysene isomers. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. researchgate.netnih.gov The sample is dissolved in a liquid mobile phase and pumped at high pressure through a column containing a solid stationary phase. Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. HPLC coupled with fluorescence or UV detection is a common method for analyzing PAHs and their metabolites. mdpi.comcibd.org.uk For PAH carboxylic acids, reversed-phase HPLC, often with a C18 column, is a standard approach. sci-hub.se

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. nih.govoiv.int Its versatility allows for accurate purity assessment and efficient isolation of the compound from complex mixtures. nih.govlcms.cz

Purity Assessment:

The purity of this compound is crucial for its application in research and development. HPLC, particularly when coupled with a Diode-Array Detector (DAD), is a powerful tool for this purpose. torontech.commeasurlabs.com A typical HPLC method for purity assessment involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase and the mobile phase. torontech.com

A key aspect of purity analysis is the evaluation of peak characteristics in the resulting chromatogram. torontech.com A pure compound will ideally produce a single, symmetrical peak. torontech.com The presence of additional peaks suggests the presence of impurities. chromforum.org Peak purity can be further verified using spectral analysis from a DAD, which assesses the consistency of the UV-Vis spectrum across the entire peak. torontech.comchromatographyonline.com Any spectral variations can indicate the co-elution of an impurity. torontech.com The percentage purity of this compound can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. chromforum.org

Isolation:

Preparative HPLC is the method of choice for isolating pure this compound from reaction mixtures or natural extracts. nih.govlcms.cz This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. lcms.cz The goal is to separate the target compound from impurities, which can then be collected as fractions. lcms.cz

The development of a preparative HPLC method often begins with an analytical-scale separation to optimize the mobile phase composition and gradient for the best resolution of the target compound from its impurities. lcms.czwaters.com Once optimized, the method is scaled up for preparative purification. Factors such as sample concentration and injection volume are adjusted to maximize throughput while maintaining purity. lcms.cz The collected fractions containing the purified this compound can then be concentrated to yield the final product. researchgate.net

For instance, a reversed-phase C18 column is commonly used for the separation of aromatic carboxylic acids. researchgate.netchromatographyonline.com A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. chromatographyonline.com The detection is usually performed using a UV detector at a wavelength where this compound exhibits strong absorbance. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Assessment and Isolation of this compound

| Parameter | Purity Assessment (Analytical) | Isolation (Preparative) |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 20% to 80% B in 30 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | DAD at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 500 µL |

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). libretexts.org Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. sigmaaldrich.comthermofisher.com This process involves chemically modifying the carboxylic acid functional group. researchgate.net

Derivatization:

The most common derivatization techniques for carboxylic acids are silylation and alkylation (esterification). lmaleidykla.ltresearchgate.net

Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lttcichemicals.com TMS derivatives are generally more volatile and thermally stable, making them amenable to GC analysis. researchgate.nettcichemicals.com The reaction is typically carried out in an appropriate solvent and may require heating to ensure complete derivatization. sigmaaldrich.comunipi.it

Alkylation: This method converts the carboxylic acid into an ester, for example, a methyl ester. colostate.edu Reagents like dimethylformamide dialkyl acetals can be used for this purpose. gcms.cz

The choice of derivatization reagent and reaction conditions depends on the specific properties of the compound and the desired analytical outcome. nih.gov

GC Analysis:

Once derivatized, the volatile derivative of this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govuniversiteitleiden.nl The sample is injected into the heated inlet of the gas chromatograph, where it is vaporized. libretexts.org An inert carrier gas, such as helium or nitrogen, then carries the vaporized sample through a long, thin column containing a stationary phase. libretexts.org

The separation of different components is based on their boiling points and their interactions with the stationary phase. libretexts.org Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first. A variety of detectors can be used, with the Flame Ionization Detector (FID) being common for organic compounds and the mass spectrometer providing structural information for identification. thermofisher.comresearchgate.net

The resulting chromatogram displays peaks corresponding to the different components of the mixture. The retention time of a peak is a characteristic feature that can be used for identification, while the peak area is proportional to the concentration of the compound. chromforum.org

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Value |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 50-550 amu |

Computational and Theoretical Investigations of 5 Chrysenecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of compounds like 5-chrysenecarboxylic acid from a theoretical standpoint. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. google.comarxiv.org Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which is a simpler quantity. google.com For a molecule like this compound, DFT would be used to perform geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest energy, known as the ground state geometry.

The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the forces on the atoms until a stable conformation is reached. arxiv.org The output of a DFT geometry optimization provides key data such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape, including the planarity of the chrysene (B1668918) backbone and the orientation of the carboxylic acid group. Various functionals, such as B3LYP or PBE0, combined with a basis set (e.g., 6-31G(d,p) or def2-TZVP), would be chosen to balance computational cost and accuracy. arxiv.org

Table 1: Representative Parameters from a DFT Geometry Optimization (Note: This table is illustrative. No specific published data for this compound was found.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C-C bond length (aromatic) | Average length of a carbon-carbon bond within the chrysene rings. | ~ 1.40 Å |

| C-C bond length (acid) | Length of the bond connecting the carboxylic group to the chrysene ring. | ~ 1.49 Å |

| C=O bond length | Length of the carbon-oxygen double bond in the carboxylic group. | ~ 1.21 Å |

| C-O bond length | Length of the carbon-oxygen single bond in the carboxylic group. | ~ 1.36 Å |

| O-H bond length | Length of the oxygen-hydrogen bond in the carboxylic group. | ~ 0.97 Å |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netnih.gov A small gap suggests that the molecule is more easily excitable and generally more reactive, while a large gap implies high stability. nih.gov For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution. The HOMO would likely be distributed across the electron-rich π-system of the chrysene rings, while the LUMO would also be located on the aromatic system, with potential contributions from the carboxylic acid group. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Note: This table is illustrative. No specific published data for this compound was found.)

| Orbital | Description | Hypothetical Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -6.2 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | -2.1 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. wuxiapptec.com The resulting map is color-coded: red regions indicate negative electrostatic potential (areas rich in electrons, susceptible to electrophilic attack), while blue regions show positive electrostatic potential (areas deficient in electrons, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would reveal the most electron-rich and electron-poor areas. The oxygen atoms of the carboxylic acid group would be expected to show a strong negative potential (red), indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. nih.gov The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidity. wuxiapptec.com The π-electron clouds above and below the chrysene aromatic rings would also show a region of negative potential. ucsb.edu MEP analysis is invaluable for predicting sites of intermolecular interactions and chemical reactivity. wuxiapptec.com

Reaction Mechanism Studies

Computational chemistry provides powerful tools to explore how chemical reactions occur, mapping out the energetic landscape that connects reactants to products.

To study a chemical reaction involving this compound, such as its esterification or decarboxylation, computational methods can be used to map the entire reaction pathway. This involves identifying all reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Using DFT, researchers can perform transition state searches to locate these critical structures. Once a transition state is found, its structure can be analyzed to understand the bonding changes occurring during the reaction. Furthermore, calculating the vibrational frequencies confirms the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By connecting the reactants, transition states, and products, a potential energy surface profile can be constructed, providing a clear picture of the reaction's feasibility and mechanism.

Computational models are highly effective at predicting the reactivity of a molecule and the regioselectivity of its reactions. For an electrophilic aromatic substitution on this compound, for example, theoretical calculations can predict which of the available carbon atoms on the chrysene ring is most likely to be attacked.

This prediction can be made by analyzing various reactivity descriptors derived from quantum chemical calculations. The distribution of the HOMO can indicate the most nucleophilic sites, which are prone to electrophilic attack. wuxibiology.com Additionally, MEP maps identify the regions of highest electron density (most negative potential), which are also favored sites for electrophiles. libretexts.org By calculating the activation energies for attack at different positions, a quantitative prediction of the major product can be made. The pathway with the lowest energy barrier will be the most kinetically favored, thus determining the regioselectivity of the reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. For a molecule like this compound, MD simulations could provide profound insights into its dynamic behavior. However, specific studies applying these methods to this compound are not found in the current body of scientific literature.

Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The chrysene backbone is a rigid polycyclic aromatic hydrocarbon, suggesting that the primary source of flexibility would arise from the orientation of the carboxylic acid group relative to the aromatic ring. Key parameters that would be investigated in such a study include:

Dihedral Angle Distribution: The distribution of the dihedral angle between the carboxylic acid group and the chrysene ring would be a central focus. This would reveal the most stable conformations and the energy barriers between them.

Rotational Energy Profile: By systematically rotating the carboxylic acid group, a potential energy surface could be generated. This would quantify the energy costs associated with different conformations.

While general principles suggest that the carboxylic acid group would prefer to be co-planar with the aromatic ring to maximize conjugation, steric hindrance from adjacent hydrogen atoms on the chrysene ring could lead to a twisted, non-planar ground state conformation. MD simulations would be instrumental in determining the precise nature of this conformational preference.

Table 1: Hypothetical Conformational Analysis Parameters for this compound (Note: This table is illustrative and not based on published data)

| Parameter | Hypothetical Value/Observation |

|---|---|

| Most Stable Dihedral Angle | ~20-30° (Twisted) |

| Rotational Energy Barrier | 5-10 kcal/mol |

The intermolecular interactions of this compound are expected to be dominated by hydrogen bonding between the carboxylic acid groups and π-π stacking interactions between the large aromatic chrysene rings. MD simulations in different environments (e.g., in vacuum, in a non-polar solvent, or in an aqueous solvent) would elucidate the nature and strength of these interactions.

Dimerization: In non-polar environments, carboxylic acids are well-known to form stable hydrogen-bonded dimers. Simulations could predict the geometry and binding energy of the this compound dimer.

Aggregation and Self-Assembly: At higher concentrations, a combination of hydrogen bonding and π-π stacking could lead to the formation of larger aggregates or even self-assembled nanostructures. MD simulations could model this process and characterize the resulting structures.

Solvation Effects: In polar solvents like water, the interaction with solvent molecules would compete with the intermolecular interactions between this compound molecules, influencing its solubility and aggregation behavior.

Table 2: Potential Intermolecular Interactions in this compound Systems (Note: This table is illustrative and not based on published data)

| Interaction Type | Description | Estimated Strength |

|---|---|---|

| Hydrogen Bonding (O-H···O) | Between carboxylic acid groups | Strong |

| π-π Stacking | Between chrysene rings | Moderate |

Structure-Property Relationship Modeling (Non-biological Context)

Structure-property relationship modeling, often utilizing Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, such models could predict a range of properties relevant to materials science and chemical engineering applications.

The development of a QSPR model for this compound and related compounds would typically involve the following steps:

Data Collection: Gathering experimental data for a set of structurally similar compounds on a specific property of interest (e.g., solubility, melting point, thermal stability).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be constitutional, topological, geometrical, or quantum-chemical descriptors.

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the property.

Model Validation: Rigorously validating the model to ensure its predictive power.

Given the absence of specific studies on this compound, no such models are currently available. However, one could hypothesize the types of properties that would be of interest and the descriptors that might be important.

Table 3: Illustrative Structure-Property Relationship Concepts for this compound (Note: This table is illustrative and not based on published data)

| Property of Interest | Potentially Important Molecular Descriptors |

|---|---|

| Aqueous Solubility | Polar surface area, number of hydrogen bond donors/acceptors, logP |

| Melting Point | Molecular weight, molecular symmetry, strength of intermolecular forces |

| Thermal Stability | Bond dissociation energies, aromaticity indices |

Advanced Applications and Functional Materials Derived from 5 Chrysenecarboxylic Acid

Precursors for Advanced Polycyclic Aromatic Hydrocarbons (PAHs)

The chrysene (B1668918) framework is a fundamental unit that can be chemically modified and extended to create larger, more complex PAH systems. 5-Chrysenecarboxylic acid is a key starting material in this endeavor, providing a chemical handle for elaboration.